C18H20ClNO5S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves several steps. One common method includes the reaction of 4-chloro-N-(2-methoxyethyl)benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory pathways and microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoximate (C18H18ClNO5): Similar structure but lacks the methanesulfonate group.
Tranexamic acid (C18H20ClNO5): Similar molecular formula but different functional groups and applications
Uniqueness
3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H20ClNO5S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H20ClNO5S/c1-12(2)11-16(18(21)22)20-26(23,24)14-9-7-13(8-10-14)25-17-6-4-3-5-15(17)19/h3-10,12,16,20H,11H2,1-2H3,(H,21,22)/t16-/m0/s1 |
InChI Key |
NOOHVTMKDANSCX-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Origin of Product |
United States |
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